Physicochemical Profiling and Pharmacological Derivatization of 3,4-dimethyl-6H-oxazolo[3,4-d]pyridazin-7-one
Physicochemical Profiling and Pharmacological Derivatization of 3,4-dimethyl-6H-oxazolo[3,4-d]pyridazin-7-one
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Document Classification: Technical Whitepaper / Laboratory Guide
Executive Summary: The Isoxazolo[3,4-d]pyridazinone Scaffold
In the landscape of neuropharmacology, the development of highly selective Positive Allosteric Modulators (PAMs) is critical for targeting Class C G-protein-coupled receptors (GPCRs) without the desensitization issues associated with orthosteric agonists. The compound 3,4-dimethyl-6H-oxazolo[3,4-d]pyridazin-7-one (CAS: 15911-16-7) serves as a highly efficient, rigid bicyclic core scaffold[1]. Its compact structure restricts conformational flexibility, minimizing entropic penalties upon binding, making it an ideal starting point for hit-to-lead optimization targeting metabotropic glutamate receptors (mGluR2 and mGluR4)[2].
This technical guide dissects the physicochemical properties of this core, details the causality behind its synthetic derivatization via lateral metalation, and provides self-validating protocols for both its chemical manipulation and biological evaluation.
Structural and Physicochemical Profiling
To design effective CNS-penetrant drugs, the core scaffold must possess baseline metrics that allow for the addition of lipophilic and target-specific functional groups without violating Lipinski’s Rule of Five. The 3,4-dimethyl-6H-oxazolo[3,4-d]pyridazin-7-one core is exceptionally ligand-efficient[3].
Quantitative Physicochemical Data
| Property | Value | Causality / Pharmacological Significance |
| CAS Number | 15911-16-7 | Unique identifier for database cross-referencing and procurement. |
| Molecular Formula | C₇H₇N₃O₂ | Low baseline atomic count allows extensive derivatization (e.g., N6-arylation)[3]. |
| Molecular Weight | 165.15 g/mol | Highly efficient starting mass; leaves a ~335 g/mol budget for functionalization before hitting the 500 g/mol limit for CNS drugs. |
| H-Bond Donors (HBD) | 1 (Lactam NH) | Favorable for target binding; can be alkylated/arylated to tune desolvation penalties. |
| H-Bond Acceptors (HBA) | 4 (N, N, O, C=O) | Facilitates critical hydrogen-bonding networks within the transmembrane allosteric pocket of mGluR2/4. |
| Topological Polar Surface Area | ~61.9 Ų | Falls perfectly within the optimal range (<90 Ų) for passive Blood-Brain Barrier (BBB) penetration[3]. |
Synthetic Methodology: Lateral Metalation & Electrophilic Quenching
The derivatization of the isoxazolo[3,4-d]pyridazinone scaffold requires precise regiocontrol. The C3-methyl group is uniquely acidic due to the electron-withdrawing nature of the adjacent oxazole oxygen/nitrogen and the fused pyridazine ring. This allows for selective lateral metalation [4].
Causality in Reagent Selection
To deprotonate the C3-methyl group, a strictly non-nucleophilic base such as Lithium Diisopropylamide (LDA) must be used. If a nucleophilic base (like n-butyllithium) were employed, it would preferentially attack the highly electrophilic C7-carbonyl carbon or the C=N bonds of the pyridazine ring, destroying the scaffold. By using LDA at cryogenic temperatures, the reaction is kinetically controlled to yield the C3-methyl carbanion exclusively.
Caption: Workflow of lateral metalation and electrophilic quenching for scaffold derivatization.
Protocol 1: Step-by-Step Lateral Metalation (Self-Validating System)
-
System Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL) and diisopropylamine (1.1 eq). Cool the system to -78 °C using a dry ice/acetone bath.
-
Base Generation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.
-
Substrate Addition: Dissolve 3,4-dimethyl-6H-oxazolo[3,4-d]pyridazin-7-one (1.0 eq) in anhydrous THF and add dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithiated intermediate.
-
Electrophilic Quenching: Add the desired electrophile (e.g., benzyl bromide or an aldehyde, 1.2 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly allow the reaction to warm to room temperature.
-
Self-Validation & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x).
-
Validation Checkpoint: Analyze the organic layer via LC-MS prior to column chromatography. The complete disappearance of the m/z 166 [M+H]⁺ peak (starting material) and the emergence of the target mass confirms that the kinetic deprotonation and subsequent quenching were successful.
-
Pharmacological Application: mGluR2/4 Allosteric Modulation
Derivatives of 3,4-dimethyl-6H-oxazolo[3,4-d]pyridazin-7-one act as PAMs for mGluR2 and mGluR4. These receptors are Gi/o-coupled. When the PAM binds to the 7-transmembrane allosteric pocket, it increases the receptor's affinity for endogenous glutamate. This causes a conformational change that activates the Gi/o protein, which subsequently inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP levels[2].
Caption: Mechanism of mGluR2/4 positive allosteric modulators reducing cAMP levels via Gi/o.
Protocol 2: In Vitro Validation of PAM Activity (cAMP Assay)
To prove that a newly synthesized derivative is a true PAM (and not an orthosteric agonist or a cytotoxic false positive), the assay must be structured with strict causal controls.
-
Cell Preparation: Plate CHO cells stably expressing human mGluR2 or mGluR4 in 384-well microplates.
-
Compound Incubation: Pre-incubate the cells with a concentration-response curve of the synthesized derivative (0.1 nM to 10 μM) for 15 minutes.
-
Agonist Challenge (The Causal Step): Add an EC₂₀ concentration of glutamate alongside Forskolin (10 μM).
-
Causality: Forskolin artificially stimulates adenylyl cyclase to create a high cAMP baseline. The EC₂₀ of glutamate provides a sub-maximal receptor activation. A true PAM will only function in the presence of glutamate, drastically shifting the glutamate response curve to the left and lowering the Forskolin-induced cAMP levels.
-
-
Detection: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP detection kit.
-
Self-Validation Checkpoint: Run a parallel control plate where cells are pre-treated with a known mGluR2/4 orthosteric antagonist (e.g., LY341495). If the derivative's ability to lower cAMP is abolished by the antagonist, it validates that the compound's effect is strictly receptor-mediated and not an off-target inhibition of adenylyl cyclase.
Conclusion
The 3,4-dimethyl-6H-oxazolo[3,4-d]pyridazin-7-one scaffold is a highly versatile, low-molecular-weight core that provides an optimal foundation for CNS drug discovery. By leveraging its unique electronic properties through lateral metalation, medicinal chemists can systematically explore the structure-activity relationship (SAR) of the mGluR allosteric binding pocket, driving the hit-to-lead development of next-generation neurological therapeutics.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. The Lateral Metalation of Isoxazolo[3,4-d]pyridazinones towards Hit-to-Lead Development of Selective Positive Modulators of Metabotropic Glutamate Receptors | MDPI [mdpi.com]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. The Lateral Metalation of Isoxazolo[3,4-d]pyridazinones towards Hit-to-Lead Development of Selective Positive Modulators of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
